4-isothiocyanato-1,3-dimethyl-1H-pyrazole
Overview
Description
4-Isothiocyanato-1,3-dimethyl-1H-pyrazole is an organic compound with the molecular formula C6H7N3S and a molecular weight of 153.21 g/mol . This compound is characterized by the presence of an isothiocyanate group attached to a pyrazole ring, which is further substituted with two methyl groups. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 4-isothiocyanato-1,3-dimethyl-1H-pyrazole typically involves the reaction of 4-amino-1,3-dimethyl-1H-pyrazole with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate derivative. The general reaction scheme is as follows:
4-amino-1,3-dimethyl-1H-pyrazole+thiophosgene→this compound
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
4-Isothiocyanato-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with azides to form triazoles.
Oxidation and Reduction: While the pyrazole ring is relatively stable, the isothiocyanate group can undergo oxidation to form sulfonyl derivatives under specific conditions.
Common reagents used in these reactions include amines, azides, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Isothiocyanato-1,3-dimethyl-1H-pyrazole has several applications in scientific research:
Proteomics: It is used as a labeling reagent for the identification and quantification of proteins in complex biological samples.
Medicinal Chemistry: The compound serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-isothiocyanato-1,3-dimethyl-1H-pyrazole involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins, leading to the modification of protein function. The molecular targets include amino acid residues such as lysine, cysteine, and serine, which contain nucleophilic side chains.
Comparison with Similar Compounds
Similar compounds to 4-isothiocyanato-1,3-dimethyl-1H-pyrazole include:
4-isothiocyanato-1H-pyrazole: Lacks the methyl groups, leading to different reactivity and properties.
4-isothiocyanato-3,5-dimethyl-1H-pyrazole: Contains additional methyl groups, which can influence its steric and electronic properties.
4-isothiocyanato-1,3-diphenyl-1H-pyrazole: Substituted with phenyl groups, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between reactivity and stability, making it suitable for various research applications.
Properties
IUPAC Name |
4-isothiocyanato-1,3-dimethylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c1-5-6(7-4-10)3-9(2)8-5/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWCLLSJNGWRRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N=C=S)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401270361 | |
Record name | 4-Isothiocyanato-1,3-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401270361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001500-07-7 | |
Record name | 4-Isothiocyanato-1,3-dimethyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isothiocyanato-1,3-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401270361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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